5-(3-Cyanophenyl)nicotinonitrile
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Overview
Description
5-(3-Cyanophenyl)nicotinonitrile is an organic compound with the molecular formula C13H7N3 It consists of a nicotinonitrile core substituted with a cyanophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(3-Cyanophenyl)nicotinonitrile involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyanophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(3-Cyanophenyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(3-Cyanophenyl)nicotinonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or interact with enzyme active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile (3-Cyanopyridine): A precursor to various pharmaceuticals and agrochemicals.
4-Cyanopyridine: Used in the synthesis of heterocyclic compounds with biological activity.
2-Cyanopyridine: Employed in the production of nicotinamide and other derivatives
Uniqueness
5-(3-Cyanophenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
1346691-57-3 |
---|---|
Molecular Formula |
C13H7N3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(3-cyanophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N3/c14-6-10-2-1-3-12(4-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H |
InChI Key |
AMOOZAVLEIJTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC(=C2)C#N)C#N |
Origin of Product |
United States |
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